molecular formula C7H6N2O4 B1267608 3-Amino-5-nitrobenzoic acid CAS No. 618-84-8

3-Amino-5-nitrobenzoic acid

Cat. No.: B1267608
CAS No.: 618-84-8
M. Wt: 182.13 g/mol
InChI Key: ZNVHAQRPXAQKRU-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzoic acid (CAS 618-84-8) is an aromatic compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.14 g/mol . It features a benzoic acid backbone substituted with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 5. This arrangement of functional groups confers unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and agrochemicals. The compound is typically supplied at 98% purity, with synthesis methods involving nitration and amination steps, as evidenced by purification protocols that remove dinitrobenzoic acid impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Another method involves the nitration of benzaldehyde under specific conditions, which initially converts the aldehyde to the corresponding nitro compound. This intermediate is then oxidized to form this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and amino groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

3-Amino-5-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other organic molecules. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

The structural and functional diversity of nitro- and amino-substituted benzoic acids leads to variations in physical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Functional Groups
3-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.14 618-84-8 Not reported -COOH, -NH₂ (C3), -NO₂ (C5)
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.13 616-79-5 278 -COOH, -NH₂ (C2), -NO₂ (C5)
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ 182.13 13280-60-9 234–242 -COOH, -NH₂ (C5), -NO₂ (C2)
3-Amino-5-hydroxybenzoic acid C₇H₇NO₃ 153.13 119690-81-2 Not reported -COOH, -NH₂ (C3), -OH (C5)
3-Amino-5-methoxy-2-nitrobenzoic acid C₈H₈N₂O₅ 212.16 193481-76-4 Not reported -COOH, -NH₂ (C3), -OCH₃ (C5), -NO₂ (C2)

Key Observations :

  • Positional Isomerism: The placement of amino and nitro groups significantly impacts properties. For example, 2-Amino-5-nitrobenzoic acid (mp 278°C) has a higher melting point than 5-Amino-2-nitrobenzoic acid (mp 234–242°C), likely due to differences in hydrogen bonding and crystal packing .
  • Substituent Effects: Replacing the nitro group with a hydroxy (-OH) or methoxy (-OCH₃) group (as in 3-Amino-5-hydroxybenzoic acid or 3-Amino-5-methoxy-2-nitrobenzoic acid) alters solubility and electronic properties. Methoxy groups enhance lipophilicity, while hydroxy groups increase polarity .

Research Findings and Industrial Relevance

  • Crystallography: 2-Amino-5-nitrobenzoic acid’s crystal structure (space group P2₁/c) reveals dimeric hydrogen-bonded networks, a feature likely shared with this compound .
  • Pharmaceutical Synthesis: Derivatives of this compound are intermediates in iodinated contrast agents, highlighting its role in radiochemistry .

Biological Activity

3-Amino-5-nitrobenzoic acid (CAS No. 618-84-8) is an aromatic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C7_7H6_6N2_2O4_4
  • Molecular Weight : 182.13 g/mol
  • Synonyms : 3-amino-5-nitrobenzoate, 5-nitro-3-aminobenzoic acid

This compound exhibits biological activities primarily through its interaction with various biochemical pathways:

  • Antimicrobial Activity : Studies have indicated that derivatives of nitrobenzoic acids can exhibit antimicrobial properties by inhibiting bacterial protein synthesis and DNA replication mechanisms . In particular, the nitro group in the structure is known to contribute to the compound's ability to disrupt cellular processes in bacteria.
  • Inhibition of Enzymatic Activity : The compound has been explored as a precursor for synthesizing inhibitors targeting specific kinases, such as PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a crucial role in cancer cell survival and proliferation .
  • Potential Antioxidant Properties : Some studies suggest that nitro compounds may possess antioxidant activity, helping to mitigate oxidative stress in cells . This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various nitrobenzoic acid derivatives demonstrated that this compound exhibited significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for S. aureus, indicating potent activity .

Case Study 2: PDK1 Inhibition

In a research study focused on cancer therapeutics, researchers synthesized derivatives of this compound to evaluate their effectiveness as PDK1 inhibitors. The results showed that certain derivatives could inhibit PDK1 activity by up to 70% at concentrations of 10 µM, suggesting potential for further development into therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
PDK1 InhibitionInhibits PDK1 activity significantly
Antioxidant PotentialMay reduce oxidative stress in cellular models

Safety and Toxicology

While exploring the biological activities of this compound, safety profiles must be considered. According to toxicological data, exposure to high concentrations may lead to adverse effects, including irritation and potential genotoxicity . Further studies are required to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methodologies for 3-Amino-5-nitrobenzoic acid?

  • Methodological Answer : A common synthesis involves nitration and reduction steps. For purification, slurrying crude product in water with concentrated HCl (10% v/v) dissolves impurities, followed by extraction with CH₂Cl₂ to remove hydrophobic byproducts like dinitrobenzoic acid. Neutralization with 50% NaOH to pH 3 precipitates the purified compound, yielding ~70% after drying . Key Steps :

StepReagents/ConditionsPurpose
DissolutionWater, HCl (10%)Remove hydrophilic impurities
ExtractionCH₂Cl₂ (3×)Eliminate hydrophobic byproducts
PrecipitationNaOH to pH 3Isolate pure product

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons, -NH₂, -NO₂).
  • IR : Confirms carboxylic acid (1700–1720 cm⁻¹), amino (3300–3500 cm⁻¹), and nitro (1520–1370 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (182.13 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity levels during synthesis?

  • Methodological Answer : Contamination by dinitrobenzoic acid (20–30% impurity) is addressed via pH-controlled recrystallization. Adjusting pH to 3 during neutralization selectively precipitates the target compound, reducing impurities to 1–2%. Confirm purity via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DMF/water) for slow evaporation.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonds. Validate with R-factor convergence (<5%) .
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess disorder .

Q. How can structural isomers (e.g., 2-Amino-5-nitrobenzoic acid) be differentiated experimentally?

  • Methodological Answer :

  • NMR : Compare aromatic proton splitting patterns; meta-substitution (3-Amino-5-nitro) shows distinct coupling vs. ortho/para isomers.
  • X-ray : Resolve nitro-group positioning via Hirshfeld surface analysis .
  • Melting Point : this compound (mp ~234–242°C) vs. 2-Amino-5-nitro (mp 278°C) .

Q. What computational approaches predict electronic properties for drug design applications?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set computes HOMO-LUMO gaps and electrostatic potential maps.
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes), guided by crystallographic data .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on solubility in polar solvents?

  • Methodological Answer : Discrepancies arise from protonation states. In acidic conditions (pH <3), the compound is protonated and water-soluble. At neutral pH, deprotonation reduces solubility. Confirm via pH-solubility profiling and compare with pKa values (carboxylic acid ~2.5; amino group ~4.8) .

Properties

IUPAC Name

3-amino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHAQRPXAQKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286230
Record name 3-Amino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-84-8
Record name 618-84-8
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Record name 3-Amino-5-nitrobenzoic acid
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Record name 3-Amino-5-nitrobenzoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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